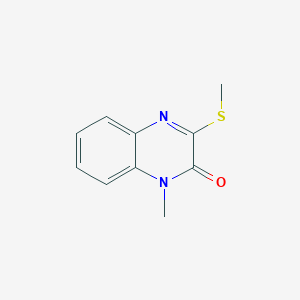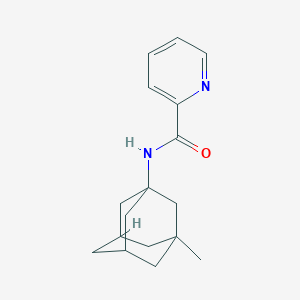
1-METHYL-3-(METHYLSULFANYL)-2(1H)-QUINOXALINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-3-(METHYLSULFANYL)-2(1H)-QUINOXALINONE is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxalinone core with a methyl group at the 1-position and a methylsulfanyl group at the 3-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-(METHYLSULFANYL)-2(1H)-QUINOXALINONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable diketone or dicarbonyl compound in the presence of a sulfur source to introduce the methylsulfanyl group. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-METHYL-3-(METHYLSULFANYL)-2(1H)-QUINOXALINONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxalinone core can be reduced to the corresponding dihydroquinoxaline using reducing agents like sodium borohydride.
Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-METHYL-3-(METHYLSULFANYL)-2(1H)-QUINOXALINONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: Used as a probe to study enzyme interactions and biological pathways.
Materials Science: Incorporated into polymers and materials for its electronic properties.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 1-METHYL-3-(METHYLSULFANYL)-2(1H)-QUINOXALINONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The methylsulfanyl group can enhance its binding affinity and specificity to these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-METHYL-3-(METHYLSULFINYL)-2(1H)-QUINOXALINONE: Similar structure but with a sulfinyl group instead of a sulfanyl group.
1-METHYL-3-(METHYLSULFONYL)-2(1H)-QUINOXALINONE: Contains a sulfonyl group, which can alter its chemical and biological properties.
Uniqueness
1-METHYL-3-(METHYLSULFANYL)-2(1H)-QUINOXALINONE is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
IUPAC Name |
1-methyl-3-methylsulfanylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-8-6-4-3-5-7(8)11-9(14-2)10(12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQKPKIIPHBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6033537.png)

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B6033566.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![ETHYL 7-CYCLOPROPYL-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B6033590.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)

